1,2-Diphenylethanol
Overview
Description
1,2-Diphenylethanol is an organic compound with the molecular formula C14H14O. It is also known as benzylphenylcarbinol. This compound is characterized by the presence of two phenyl groups attached to an ethanol backbone. It appears as a white crystalline solid and is slightly soluble in organic solvents such as chloroform and methanol .
Mechanism of Action
Target of Action
1,2-Diphenylethanol is a chemical compound with the molecular formula C14H14O
Mode of Action
It’s known that the compound can undergo acid-catalyzed dehydration to produce trans-stilbene . This reaction involves the reversible formation of the 1,2-diphenylethyl cation followed by rate-limiting proton loss .
Biochemical Pathways
The compound is involved in the acid-catalyzed dehydration pathway, which leads to the formation of trans-stilbene .
Result of Action
It’s known that the compound can undergo acid-catalyzed dehydration to produce trans-stilbene , which has various applications in the chemical industry.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the acid-catalyzed dehydration of this compound is very sharply acid catalyzed, with the reaction rate increasing more than 100-fold in changing from 46 to 62% sulfuric acid .
Preparation Methods
1,2-Diphenylethanol can be synthesized through various methods, including:
Grignard Reaction: This method involves the reaction of benzaldehyde with phenylmagnesium bromide, followed by hydrolysis to yield this compound.
Reduction of Benzoin: Benzoin can be reduced using sodium borohydride or other reducing agents to produce this compound.
Industrial Production: Industrially, this compound can be synthesized by the reaction of benzyl chloride with sodium metal or through the hydrogenation of benzoin in the presence of a nickel catalyst.
Chemical Reactions Analysis
1,2-Diphenylethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 1,2-diphenylethane using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions include benzophenone, 1,2-diphenylethane, and various substituted derivatives .
Scientific Research Applications
1,2-Diphenylethanol has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Chiral Ligands and Catalysts: Due to its chirality, it is used in the synthesis of chiral ligands and catalysts for enantioselective organic reactions.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: The compound is used in biological studies to understand its effects on different biological systems and its potential therapeutic applications.
Comparison with Similar Compounds
1,2-Diphenylethanol can be compared with similar compounds such as:
1,1-Diphenylethanol: This compound has a similar structure but with both phenyl groups attached to the same carbon atom.
Benzoin: Benzoin is a precursor to this compound and has a similar structure but with a carbonyl group instead of a hydroxyl group.
Benzhydrol: Benzhydrol is another similar compound with two phenyl groups attached to a single carbon atom with a hydroxyl group.
This compound is unique due to its specific arrangement of phenyl groups and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1,2-diphenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14-15H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGXVCNOKWAMIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870692 | |
Record name | Benzeneethanol, .alpha.-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870692 | |
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Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614-29-9 | |
Record name | (±)-1,2-Diphenylethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diphenylethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Diphenylethanol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227194 | |
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Record name | 1,2-Diphenylethanol | |
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Record name | Benzeneethanol, .alpha.-phenyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneethanol, .alpha.-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870692 | |
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Record name | 1,2-diphenylethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.433 | |
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Record name | 1,2-DIPHENYLETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR12DKP8EP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2-diphenylethanol?
A1: this compound has a molecular formula of C14H14O and a molecular weight of 198.26 g/mol.
Q2: Are there any distinctive spectroscopic features of this compound?
A2: Yes, this compound exhibits characteristic infrared absorption at 2235 cm-1, particularly useful for quantifying its deuterated form []. Nuclear magnetic resonance (NMR) spectroscopy also provides distinct spectral signatures, allowing for structural confirmation and isomer identification [].
Q3: How is this compound typically synthesized?
A3: this compound is frequently synthesized via the acid-catalyzed dehydration of this compound. This reaction exhibits high acid catalysis, with the rate increasing significantly with rising sulfuric acid concentration [].
Q4: Can this compound be synthesized through alternative routes?
A4: Absolutely. It can be prepared through the reduction of deoxybenzoin with sodium borohydride in methanol [] or by the ring-opening of trans-stilbene oxide under specific reaction conditions [].
Q5: Does the stereochemistry of the starting material influence the product in reactions involving this compound?
A5: Yes, different stereoisomers of this compound can lead to different reaction outcomes. For instance, using (R,R)-trans-stilbene oxide as a starting material, through specific reaction pathways, can yield either (1R,2R)- or (1R,2S)-2-amino-1,2-diphenylethanol [].
Q6: Can this compound act as a chiral auxiliary in asymmetric synthesis?
A6: Indeed, this compound, particularly its erythro-isomer, has proven highly effective as a chiral auxiliary. It facilitates the stereoselective synthesis of various compounds, including β-lactams, with high enantioselectivity [, ].
Q7: Are there examples of this compound derivatives used in asymmetric catalysis?
A7: Yes, derivatives like (1R,2R)-2-(dimethylamino)-1,2-diphenylethanol have demonstrated success as chiral ligands in metal-catalyzed asymmetric reactions, particularly in the enantioselective alkynylation of aldehydes [].
Q8: What are some applications of this compound and its derivatives?
A8: this compound derivatives have shown promise in resolving enantiomers of various compounds, including tartaric acid and 3-endo-benzamido-5-norbornene-2-endo-carboxylic acid []. They also serve as key components in the development of chiral stationary phases for high-performance liquid chromatography (HPLC) [, ].
Q9: How does the structure of this compound influence its applications in chiral separation?
A9: The presence of chiral centers in this compound, particularly in its threo and erythro isomers, imparts the ability to differentiate between enantiomers. By forming diastereomeric complexes with chiral analytes, it facilitates separation based on differences in physicochemical properties [, ].
Q10: Can this compound be used to build supramolecular structures?
A10: Yes, this compound, particularly its enantiopure forms, acts as a building block for supramolecular architectures. For instance, combining (1R,2S)-2-amino-1,2-diphenylethanol with achiral components like benzoic acid leads to the formation of helical structures capable of enantioselectively accommodating guest molecules [].
Q11: How does the choice of solvent affect the resolution of enantiomers using this compound derivatives?
A11: Solvent selection significantly influences the outcome of enantiomeric resolution. For example, switching the solvent from 1-propanol to 1,4-dioxane can reverse the stereoselectivity in reciprocal resolutions involving mandelic acid and erythro-2-amino-1,2-diphenylethanol [].
Q12: Can this compound form inclusion complexes?
A12: Yes, supramolecular host systems derived from this compound can include guest molecules within their structures. This property is exploited in the development of solid-state fluorescent host systems where the inclusion of different guests leads to distinct changes in fluorescence [].
Q13: How do the physicochemical properties of the guest molecule influence its inclusion in this compound based host systems?
A13: The size and shape of the guest molecule play a crucial role in its inclusion and the subsequent changes in the host system's properties. For instance, tuning the cavity size within a 2(1)-helical columnar host system allows for the selective inclusion of different guest molecules [].
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